molecular formula C28H22O2 B1583249 9,10-Bis(4-methoxyphenyl)anthracene CAS No. 24672-76-2

9,10-Bis(4-methoxyphenyl)anthracene

Cat. No. B1583249
CAS RN: 24672-76-2
M. Wt: 390.5 g/mol
InChI Key: KTYCXBAOXVVIMM-UHFFFAOYSA-N
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Description

9,10-Bis(4-methoxyphenyl)anthracene (9,10-Bis-MPA) is an organic compound that is widely used in scientific research. It is a polycyclic aromatic hydrocarbon (PAH) that has been used in a variety of studies, from studying the effects of environmental pollutants to understanding the role of certain biochemical pathways in health and disease. 9,10-Bis-MPA is a stable, non-toxic, and relatively inexpensive compound that has become a valuable tool for researchers in the field of biochemistry.

Scientific Research Applications

Aggregation-Induced Emission and Cell Imaging

9,10-Bis(4-methoxyphenyl)anthracene derivatives exhibit aggregation-induced emission (AIE) characteristics, making them useful for cell imaging applications. For instance, derivatives with excellent AIE behaviors have been designed for fluorescent cell imaging, showcasing their potential in biological probes due to their intense emission when aggregated. This property is beneficial for developing new imaging agents in medical research, highlighting the molecular interactions within cellular environments (Wang et al., 2020).

Fluorescent pH Sensors

Anthracene derivatives also serve as fluorescent pH sensors, exploiting their AIE characteristics. These compounds can aggregate under specific pH conditions, resulting in high fluorescence intensity. This tunable AIE property through molecular structure control allows for the development of selective probes for pH and biomacromolecule sensing, offering valuable tools for biochemical and medical research (Lu et al., 2010).

Organic Electronics and Photocatalysis

In the realm of organic electronics, 9,10-Bis(4-methoxyphenyl)anthracene derivatives have been explored for their photophysical properties. These compounds demonstrate excellent thermal stability and potential as blue emitters in organic light-emitting diodes (OLEDs) applications, thanks to their ability to exhibit highly blue emissions in solution. Such properties are critical for advancing OLED technology, offering insights into the development of more efficient and stable light-emitting materials (Zhang et al., 2020).

Furthermore, anthracene-based photocatalysts have been studied for radical fluoroalkylation reactions under visible light irradiation. The design of these photocatalysts takes advantage of the anthracene core for high reducing power, enabling the generation of versatile fluoroalkyl radicals. This research opens new avenues for metal-free photocatalytic applications, presenting opportunities for sustainable and efficient chemical synthesis (Noto et al., 2018).

properties

IUPAC Name

9,10-bis(4-methoxyphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYCXBAOXVVIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179409
Record name 9,10-Bis(4-methoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis(4-methoxyphenyl)anthracene

CAS RN

24672-76-2
Record name 9,10-Di-p-anisylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024672762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Bis(4-methoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DI-P-ANISYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLS3CT1D5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Oyama, M Yamanuki, T Sasaki… - Journal of the Chemical …, 2000 - pubs.rsc.org
The reactions of 9,10-bis(4-nitrophenyl)- and 9,10-bis(4-methoxyphenyl)anthracene cation radicals (DNA+ and DAA+) with methanol (MeOH) in acetonitrile were analyzed using a …
Number of citations: 10 pubs.rsc.org
W Zhang, Y Wu, X Feng, Y Xu, L Ma, X Wei - … Communication, Printing and …, 2020 - Springer
9,10-Bis(4-methoxyphenyl) anthracene (2a) and 9,10-bis(4-formylphenyl) anthracene (2b) were synthesized by Suzuki coupling reaction. The target molecular structure was fully …
Number of citations: 3 link.springer.com
G Wagner, R Herrmann, W Scherer - Journal of organometallic chemistry, 1996 - Elsevier
Several ferrocene derivatives linked by a non-conjugated spacer to a 9,10-diphenylanthracene unit have been prepared, among them an amphiphilic isoquinolinium salt. By X-ray …
Number of citations: 18 www.sciencedirect.com
H Zhang, X Zhang, B Zhang, W Yang - Materials Letters, 2009 - Elsevier
In this study, novel poly(arylene ether sulfone)s containing 9,10-diphenylanthracene units were synthesized and their thermal and optical properties were investigated. This new …
Number of citations: 6 www.sciencedirect.com
P Natarajan, M Schmittel - The Journal of organic chemistry, 2012 - ACS Publications
Two hydrophilic diarylanthracenes, explicitly 9,10-bis(N-methylimidazolium-3-propoxyphenyl)anthracene (DAA1) and 9,10-bis(N-methylimidazolium-3-propoxy-2,6-dimethylphenyl)…
Number of citations: 21 pubs.acs.org
W Fudickar, T Linker - scholar.archive.org
Diphenylanthracene 1a and tetraphenylcyclopentadienone (tetracyclone) were purchased from Aldrich in the highest available qualities. All other reagents were purchased from Aldrich …
Number of citations: 0 scholar.archive.org
JD Saraidaridis, JA Suttil… - Journal of The …, 2020 - iopscience.iop.org
Several metal-free, nonaqueous, disproportionation redox-flow-battery chemistries based on electrochemically active organic molecules are presented. The electrochemistry of 9, 10-…
Number of citations: 4 iopscience.iop.org
JF Tannaci, M Noji, JL McBee… - The Journal of Organic …, 2008 - ACS Publications
9,10-Disubstituted Octafluoroanthracene Derivatives via Palladium-Catalyzed Cross-Coupling | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution …
Number of citations: 36 pubs.acs.org
SJ Chung, KK Kim, JI Jin - Polymer, 1999 - Elsevier
New, wholly aromatic polyesters carrying 9,10-diphenylanthracene fluorophores along the main chain or both in the pendent and main chain were prepared and their properties were …
Number of citations: 19 www.sciencedirect.com
R Pizzoferrato, P Tagliatesta, C Schillaci… - Mater. Sci …, 2015 - art.torvergata.it
We report the synthesis and photophysical characterization of four 9, 10-disubstituted diphenylanthracenes with specific modifications of the model backbone which involve both the 9, …
Number of citations: 2 art.torvergata.it

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